4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan
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Overview
Description
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromophenyl group and a phenyl group attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan typically involves the reaction of 4-bromophenylboronic acid with 6-phenyldibenzofuran under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux temperature, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydro derivatives and other reduced forms.
Scientific Research Applications
4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)dibenzo[b,d]furan: Lacks the additional phenyl group present in 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan.
2-(4-Bromophenyl)dibenzo[b,d]furan: Has the bromophenyl group attached at a different position on the dibenzofuran core.
Uniqueness
This compound is unique due to the presence of both a bromophenyl group and a phenyl group attached to the dibenzofuran core.
Properties
Molecular Formula |
C24H15BrO |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-phenyldibenzofuran |
InChI |
InChI=1S/C24H15BrO/c25-18-14-12-17(13-15-18)20-9-5-11-22-21-10-4-8-19(23(21)26-24(20)22)16-6-2-1-3-7-16/h1-15H |
InChI Key |
WLCYPHBFQRFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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